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molecular formula C10H12O3 B1618929 2,4-Dimethoxy-5-methylbenzaldehyde CAS No. 7149-91-9

2,4-Dimethoxy-5-methylbenzaldehyde

Cat. No. B1618929
M. Wt: 180.2 g/mol
InChI Key: PMDWXGKDTZRMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534788B2

Procedure details

The above prepared 2,4-Dimethoxy-5-methyl-benzaldehyde (5.40 g, 30 mmol) was dissolved in 150 mL of acetonitrile and treated successively with sodium iodide (6.74 g, 1.5 eq.) and AlCl3 (4.00 g, 1.0 eq.), and the mixture kept at 80° C. for 1 h. Cooling, pouring onto crashed ice, twofold extraction with AcOEt, washing with water and brine, drying over magnesium sulfate, and evaporation of the solvents, followed by flash chromatography (SiO2, hexane/AcOEt=9/1), delivered 4.23 g of the title compound as light brown crystals.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([CH3:13])=[CH:7][C:4]=1[CH:5]=[O:6].[I-].[Na+].[Al+3].[Cl-].[Cl-].[Cl-]>C(#N)C>[OH:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([CH3:13])=[CH:7][C:4]=1[CH:5]=[O:6] |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C(=C1)OC)C
Step Two
Name
Quantity
6.74 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
ADDITION
Type
ADDITION
Details
pouring
EXTRACTION
Type
EXTRACTION
Details
ice, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate, and evaporation of the solvents

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=C(C=O)C=C(C(=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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